molecular formula C6H5NO2S B189699 2-(2-Nitrovinyl)thiophene CAS No. 874-84-0

2-(2-Nitrovinyl)thiophene

Cat. No.: B189699
CAS No.: 874-84-0
M. Wt: 155.18 g/mol
InChI Key: UTPOWFFIBWOQRK-ONEGZZNKSA-N
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Description

2-(2-Nitrovinyl)thiophene is an organic compound with the chemical formula C6H5NO2S. It is characterized by its yellow crystalline appearance and has a melting point of 76-77°C . This compound is a derivative of thiophene, which is a five-membered aromatic heterocyclic compound containing sulfur. Thiophene and its derivatives are known for their extensive applications in various fields, including electronics, optoelectronics, medicine, and material science .

Preparation Methods

2-(2-Nitrovinyl)thiophene can be synthesized through several methods. One common synthetic route involves the reaction of 2-thiophenecarboxaldehyde with a suitable nitroalkene under basic conditions. The reaction typically takes place in a solvent such as methanol, followed by condensation and oxidation steps . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

2-(2-Nitrovinyl)thiophene undergoes various chemical reactions, including:

Common reagents used in these reactions include diborane for reduction and various bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(2-Nitrovinyl)thiophene involves its electronic properties. The compound’s ability to participate in electron transfer reactions is crucial for its applications in organic electronics and corrosion inhibition . The molecular targets and pathways involved are primarily related to its interaction with other molecules through electron donation and acceptance.

Comparison with Similar Compounds

2-(2-Nitrovinyl)thiophene can be compared with other similar compounds such as:

    2-(2-Nitrovinyl)furan: Similar in structure but contains an oxygen atom instead of sulfur.

    2-(2-Nitrovinyl)pyridine: Contains a nitrogen atom in the ring and is used in various chemical synthesis applications.

    2-(2-Nitrovinyl)benzene: Lacks the heteroatom in the ring and is used in different organic synthesis reactions.

The uniqueness of this compound lies in its sulfur-containing ring, which imparts distinct electronic properties and makes it particularly suitable for applications in organic electronics and material science .

Properties

IUPAC Name

2-[(E)-2-nitroethenyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPOWFFIBWOQRK-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878872
Record name 2-(B-NITROVINYL)THIOPHENE
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Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

874-84-0, 34312-77-1
Record name Thiophene, 2-(2-nitrovinyl)-
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Record name 2-(B-NITROVINYL)THIOPHENE
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Record name 2-(2-nitrovinyl)thiophene
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Record name trans-2-(2-Nitrovinyl)thiophene
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Synthesis routes and methods I

Procedure details

Sodium acetate (3.6 g, 43.90 mmol) and methylamine hydrochloride (3.01 g, 44.57 mmol) were added to a stirred solution of thiophene-2-carbaldehyde (5 g, 44.64 mmol) in methanol (95.64 mL). This was followed by dropwise addition of nitro methane (108.08 g, 1770.14 mmol) over a period of 5 minutes. The resulting mixture was stirred at room temperature for 2 hours. The reaction was monitored by TLC (10% ethylacetate in hexane). The reaction mixture was partitioned between water and DCM. The organic layer was washed with water, brine solution, dried over Na2SO4 and concentrated. Purification by column chromatography on silica gel (5% ethylacetate in hexane) afforded 1 g of the product (15% yield).
Quantity
3.6 g
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reactant
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3.01 g
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5 g
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95.64 mL
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108.08 g
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Yield
15%

Synthesis routes and methods II

Procedure details

To 7.85 g (0.07 mol) of 2-thiophenecarboxaldehyde were added 148 ml of MeOH and 12.82 g (0.210 mol) of CH3NO2 ; and 74 ml of 50% aqueous solution of NaOH was added dropwise to the mixture with stirring at -5° C. After being stirred at 10° C. for 1 hr., the reaction solution was poured into a mixture of 296 ml of 36% HCl and 493 ml of water at 0° C. The crystals separating out were collected by filtration and washed with water, whereby 6.65 g (Yield : 61.2%) of the objective compound, 2-(2-nitroethenyl)thiophene (d-1) was obtained as greenish brown crystals.
Quantity
7.85 g
Type
reactant
Reaction Step One
Quantity
12.82 g
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reactant
Reaction Step One
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Quantity
148 mL
Type
solvent
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aqueous solution
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296 mL
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493 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Nitrovinyl)thiophene
Reactant of Route 2
2-(2-Nitrovinyl)thiophene
Reactant of Route 3
2-(2-Nitrovinyl)thiophene
Customer
Q & A

Q1: What makes 2-(2-Nitrovinyl)thiophene useful in organic synthesis?

A1: this compound acts as a dienophile in Diels-Alder reactions. This allows it to react with dienes, such as 3-styrylchromones, under microwave irradiation. This reaction is particularly interesting as it can proceed with in-situ oxidation or subsequent oxidation using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to yield xanthone derivatives. [] This synthetic route highlights the potential of this compound to construct complex heterocyclic compounds with potential biological relevance.

Q2: Has the structure of this compound been studied using spectroscopic techniques?

A2: Yes, the structure of this compound and its substituted derivatives have been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. Both 1H and 13C NMR spectral data have been reported, providing valuable information about the electronic environment and bonding within the molecule. [] Interestingly, researchers found that the chemical shifts observed in the 13C NMR spectra of these compounds follow an additivity rule established for simpler substituted thiophenes. This finding simplifies the spectral analysis and prediction of chemical shifts for a range of similar compounds. []

Q3: Are there any studies exploring the potential applications of this compound in materials science?

A3: While the provided research doesn't directly explore materials science applications, one study utilizes this compound as a building block for synthesizing N-aryl-β-enaminones. [] Some of these synthesized compounds exhibit piezochromic properties, meaning they change color upon the application of mechanical pressure. This property makes them potentially useful in pressure sensors, memory devices, and security inks. []

Q4: Is this compound employed in any biocatalytic processes?

A4: Interestingly, this compound has been used as a model substrate for studying the enzyme pentaerythritol tetranitrate reductase in a miniaturized bioreactor. [] This research demonstrated the feasibility of using this enzyme for the biocatalytic reduction of this compound, highlighting its potential in biotransformation reactions.

Q5: Are there computational studies investigating the properties of this compound?

A5: Yes, at least one study employed computational methods to investigate the molecular structure and properties of this compound. [] Researchers utilized frontier molecular orbital analysis and global reactivity descriptors to gain insights into the reactivity and potential applications of this compound, particularly in the context of anti-corrosion and dye-sensitized solar cell (DSSC) applications. []

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